1-(Phenylethynyl)-1-cyclopentanol

Catalog No.
S1927958
CAS No.
25118-60-9
M.F
C13H14O
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Phenylethynyl)-1-cyclopentanol

CAS Number

25118-60-9

Product Name

1-(Phenylethynyl)-1-cyclopentanol

IUPAC Name

1-(2-phenylethynyl)cyclopentan-1-ol

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C13H14O/c14-13(9-4-5-10-13)11-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,9-10H2

InChI Key

ZDUXLFHBOAAXED-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C#CC2=CC=CC=C2)O

Canonical SMILES

C1CCC(C1)(C#CC2=CC=CC=C2)O
  • Chemical Properties and Potential Uses

    Some resources describe 1-(Phenylethynyl)-1-cyclopentanol as a chemical compound with the formula C13H14O and a molecular weight of 186.25 [, ]. Its structure incorporates a cyclopentanol ring and a phenylethynyl group, suggesting potential for applications in organic synthesis or materials science due to the presence of these functional groups [].

  • Availability and Research Focus

1-(Phenylethynyl)-1-cyclopentanol is an organic compound with the chemical formula C13H14OC_{13}H_{14}O and a molecular weight of approximately 186.25 g/mol. This compound is categorized as an alkynyl carbinol, characterized by the presence of a hydroxyl group (-OH) and a carbon-carbon triple bond (C≡C) attached to the same carbon atom. The structure features a cyclopentanol ring, which is a five-membered carbon ring, connected to a phenylethynyl group (C≡C-Ph). This unique combination of functional groups suggests significant potential for reactivity and applications in organic synthesis and materials science due to the electron-withdrawing properties of the alkyne group and the hydrogen-bonding capabilities of the hydroxyl group .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Nucleophilic Substitution: The alkyne moiety can participate in nucleophilic reactions, allowing for further functionalization.
  • Rhodium(III)-Catalyzed Reactions: Studies have shown that this compound can participate in Rh(III)-catalyzed reactions, demonstrating its utility in complex organic transformations .

While specific biological activities of 1-(Phenylethynyl)-1-cyclopentanol are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, alkynyl carbinols can show anti-inflammatory and anticancer activities due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Further research is needed to elucidate the specific biological effects of this compound.

The synthesis of 1-(Phenylethynyl)-1-cyclopentanol typically involves multi-step organic reactions. One common method includes:

  • Formation of the Phenylethynyl Group: This can be achieved through Sonogashira coupling, where phenylacetylene reacts with a suitable electrophile.
  • Cyclization: The cyclopentanol framework can be introduced via cyclization reactions involving appropriate precursors.
  • Functionalization: The final step may involve protecting or deprotecting groups to yield the desired product .

1-(Phenylethynyl)-1-cyclopentanol has potential applications in:

  • Organic Synthesis: Due to its reactive functional groups, it can serve as an intermediate in synthesizing more complex molecules.
  • Materials Science: Its unique structure may be utilized in developing new materials with specific properties.
  • Pharmaceuticals: The compound may be explored for its potential therapeutic effects, particularly in drug development .

Interaction studies involving 1-(Phenylethynyl)-1-cyclopentanol focus on its reactivity with various reagents under different catalytic conditions. For example, studies utilizing Rh(III) catalysts have demonstrated how this compound can facilitate complex organic transformations through dual directing-group strategies . Understanding these interactions is crucial for optimizing synthetic pathways and exploring new applications.

Several compounds share structural similarities with 1-(Phenylethynyl)-1-cyclopentanol, including:

  • 1-(Phenylethynyl)-cyclobutanol: Similar in structure but features a cyclobutane ring instead of cyclopentane.
  • 1-(Phenylethynyl)-cyclohexanol: Contains a cyclohexane ring, potentially altering its reactivity and physical properties.
  • 2-(Phenylethynyl)phenol: A phenolic compound that may exhibit different biological activities due to its additional aromatic character.
Compound NameStructure TypeUnique Features
1-(Phenylethynyl)-cyclobutanolCyclobutaneSmaller ring size may affect strain and reactivity.
1-(Phenylethynyl)-cyclohexanolCyclohexaneLarger ring could influence solubility and stability.
2-(Phenylethynyl)phenolAromaticAdditional aromatic system may enhance biological activity.

The uniqueness of 1-(Phenylethynyl)-1-cyclopentanol lies in its specific combination of a cyclopentane ring with an alkyne and hydroxyl group, providing distinct reactivity patterns compared to its analogs .

XLogP3

2.5

Other CAS

25118-60-9

Wikipedia

1-(Phenylethynyl)-1-cyclopentanol

Dates

Modify: 2023-08-16

Explore Compound Types